Product packaging for (1-Bromo-2-cyclohexylethyl)benzene(Cat. No.:)

(1-Bromo-2-cyclohexylethyl)benzene

Cat. No.: B11822445
M. Wt: 267.20 g/mol
InChI Key: VTTKCESDLBTHPV-UHFFFAOYSA-N
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Description

(1-Bromo-2-cyclohexylethyl)benzene, with the CAS Number 1339191-70-6, is an organic compound with the molecular formula C14H19Br and a molecular weight of 267.20 g/mol . Its structure features a benzene ring attached to a bromo-substituted ethane chain that is further connected to a cyclohexyl group . This specific architecture makes it a valuable building block in organic synthesis. Compounds with benzylic bromine atoms, such as this one, are typically reactive intermediates. They can participate in various nucleophilic substitution reactions and are potential precursors for the formation of Grignard reagents, which are widely used for forming new carbon-carbon bonds in complex molecule synthesis . As a research chemical, it is essential for exploring new synthetic pathways and developing novel compounds with specific steric or electronic properties. According to supplier information, this product is classified with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Proper handling in a well-ventilated area and the use of appropriate personal protective equipment are required. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19Br B11822445 (1-Bromo-2-cyclohexylethyl)benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19Br

Molecular Weight

267.20 g/mol

IUPAC Name

(1-bromo-2-cyclohexylethyl)benzene

InChI

InChI=1S/C14H19Br/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h2,5-6,9-10,12,14H,1,3-4,7-8,11H2

InChI Key

VTTKCESDLBTHPV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(C2=CC=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 2 Cyclohexylethyl Benzene

Direct Bromination Approaches

Direct bromination of cyclohexylethylbenzene presents a significant challenge in regioselectivity. The substrate contains two distinct reactive sites for bromination: the aromatic ring and the benzylic position of the ethyl side chain. The choice of reaction conditions is paramount in directing the bromine atom to the desired location.

Electrophilic Aromatic Bromination of Cyclohexylethylbenzene

The benzene (B151609) ring of cyclohexylethylbenzene can undergo electrophilic aromatic substitution. In this reaction, an electrophile (E⁺) attacks the electron-rich aromatic ring, replacing a hydrogen atom. brainly.com For bromination, a strong electrophile, conceptually "Br⁺", is required. This is typically generated by treating molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). youtube.comyoutube.com The catalyst polarizes the Br-Br bond, creating a highly electrophilic bromine species that can overcome the aromatic stability of the benzene ring. pearson.com

The reaction proceeds via a two-step mechanism:

Attack of the aromatic π-electron system on the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com

A base, such as FeBr₄⁻, removes a proton from the carbon bearing the bromine atom, restoring the aromatic system and regenerating the catalyst. youtube.com

The cyclohexylethyl group is an alkyl substituent, which is an activating group and an ortho, para-director. This means it directs incoming electrophiles to the positions ortho and para to itself. Therefore, the electrophilic bromination of cyclohexylethylbenzene would yield a mixture of two main products: 1-(ortho-bromophenyl)-2-cyclohexylethane and 1-(para-bromophenyl)-2-cyclohexylethane. The target compound, (1-Bromo-2-cyclohexylethyl)benzene, is not formed via this pathway.

Free Radical Halogenation Pathways and Regioselectivity

To introduce a bromine atom at the benzylic position (the carbon atom of the ethyl group attached to the benzene ring), a free radical halogenation mechanism is employed. youtube.com This pathway is highly regioselective for the benzylic position due to the stability of the resulting benzylic radical intermediate. The benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the adjacent benzene ring.

The reaction is a chain reaction involving three stages:

Initiation: The reaction is initiated by the homolytic cleavage of the bromine molecule (Br₂) into two bromine radicals (Br•). This is typically achieved using UV light (hν) or a radical initiator. brainly.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of cyclohexylethylbenzene. This step is highly selective because the benzylic C-H bond is weaker than other C-H bonds in the molecule, and it leads to the formation of the most stable radical intermediate. The resulting benzylic radical then reacts with a molecule of Br₂ to form the product, this compound, and a new bromine radical, which continues the chain. vaia.com

Termination: The reaction ceases when radicals combine with each other.

Because of the high stability of the benzylic radical compared to primary, secondary, or tertiary radicals, bromination occurs almost exclusively at this position. vaia.comyoutube.com

Control of Reaction Conditions for Selectivity

The choice between electrophilic aromatic substitution and free radical halogenation is determined entirely by the reaction conditions. This control allows for the selective synthesis of different brominated isomers from the same starting material.

To achieve free radical substitution at the benzylic position, which yields this compound, conditions that promote radical formation are necessary. This typically involves the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator such as UV light or benzoyl peroxide. rsc.org NBS is often the reagent of choice as it provides a low, constant concentration of Br₂, which favors the radical substitution pathway and suppresses the competing electrophilic addition to any potential alkene byproducts. youtube.com

Conversely, to achieve electrophilic aromatic substitution on the benzene ring, radical pathways must be suppressed. This is accomplished by using a Lewis acid catalyst like FeBr₃ in the absence of light, often in a non-polar solvent like carbon tetrachloride (CCl₄). nih.govlibretexts.org These conditions generate the strong "Br⁺" electrophile needed to attack the ring, leading to ortho and para brominated products.

Table 1: Comparison of Direct Bromination Conditions for Cyclohexylethylbenzene

Feature Electrophilic Aromatic Bromination Free Radical Halogenation
Target Site Aromatic Ring (ortho/para positions) Benzylic Position (C1 of ethyl group)
Reagents Br₂, Lewis Acid (e.g., FeBr₃) youtube.com N-Bromosuccinimide (NBS), Br₂ rsc.org
Catalyst/Initiator Lewis Acid (FeBr₃, AlCl₃) chemguide.co.uk UV light (hν), Peroxides (e.g., AIBN) brainly.com
Conditions Dark, non-polar solvent Presence of light or radical initiator
Primary Product(s) Mixture of ortho- and para-bromocyclohexylethylbenzene This compound

Alkylation Strategies Preceding Bromination

An alternative synthetic route involves first constructing the desired carbon skeleton of cyclohexylethylbenzene and then performing a selective bromination. This approach is centered on the Friedel-Crafts reaction.

Introduction of Cyclohexyl Moieties via Alkylation Techniques

The precursor, cyclohexylethylbenzene, can be synthesized via Friedel-Crafts alkylation of benzene. libretexts.org This reaction involves treating benzene with an alkylating agent, such as an alkyl halide, in the presence of a Lewis acid catalyst. For the synthesis of cyclohexylethylbenzene, a suitable alkylating agent would be a 2-cyclohexylethyl halide, for example, (2-chloroethyl)cyclohexane (B1282800).

The reaction involves the formation of a carbocation or a related electrophilic species from the alkyl halide and the Lewis acid catalyst (e.g., AlCl₃). libretexts.org This electrophile is then attacked by the benzene ring, followed by the loss of a proton to yield the alkylated benzene product. libretexts.org The use of a large excess of benzene can help to minimize polyalkylation, a common side reaction where the product, being more reactive than benzene itself, undergoes further alkylation. youtube.com

Friedel-Crafts Alkylation for Related Benzene Derivatives

The Friedel-Crafts alkylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. youtube.com Discovered by Charles Friedel and James Crafts, the reaction typically uses an alkyl halide and a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). libretexts.org

The mechanism proceeds through the generation of an electrophile, which is often a carbocation. The Lewis acid assists in breaking the carbon-halogen bond of the alkylating agent. However, the reaction is not without its limitations. A significant issue is the potential for carbocation rearrangements. Primary alkyl halides can form an initial carbocation that rearranges via a hydride or alkyl shift to a more stable secondary or tertiary carbocation before attacking the benzene ring. youtube.com To circumvent this, Friedel-Crafts acylation followed by a reduction (like the Clemmensen or Wolff-Kishner reduction) is often employed to install straight-chain alkyl groups. In the context of synthesizing cyclohexylethylbenzene, using (2-chloroethyl)cyclohexane could potentially lead to such rearrangements, although they may be less favorable in this specific structure. Another limitation is that the reaction fails on strongly deactivated aromatic rings and is problematic with rings containing basic amino groups that coordinate with the catalyst. libretexts.org

Table 2: Friedel-Crafts Approach to Cyclohexylethylbenzene

Step Reaction Type Reagents & Catalyst Key Considerations
1. Alkylation Friedel-Crafts Alkylation Benzene, (2-Chloroethyl)cyclohexane, AlCl₃ Potential for carbocation rearrangement and polyalkylation. libretexts.orgyoutube.com
2. Bromination Free Radical Halogenation Cyclohexylethylbenzene, NBS, light (hν) Selective for the benzylic position to yield the final product. rsc.org

Advanced Synthetic Transformations for this compound Derivatives

The presence of the bromo-substituent on the benzene ring of this compound makes it an ideal candidate for a range of palladium-catalyzed cross-coupling reactions. These methods are renowned for their efficiency, selectivity, and broad functional group tolerance, providing reliable routes to C-C and C-N bond formation.

The Suzuki-Miyaura coupling is a preeminent method for the formation of carbon-carbon bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. libretexts.orgsandiego.edu This reaction is highly valued for its mild conditions and tolerance of a wide array of functional groups. sandiego.edunih.gov For derivatives of this compound, the aryl bromide moiety can readily participate in Suzuki-Miyaura coupling to form biaryl structures.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

A variety of aryl- and heteroarylboronic acids or their corresponding esters can be coupled with aryl bromides. While specific studies on this compound are not prevalent in the reviewed literature, extensive research on analogous 1-bromo-2-alkylbenzene systems demonstrates the feasibility of this transformation. For instance, the coupling of various substituted bromobenzenes with arylboronic acids proceeds in high yields. nih.gov

A typical procedure for the Suzuki-Miyaura coupling of an aryl bromide similar in structure to this compound would involve the following conditions:

ComponentExample Reagent/ConditionPurpose
Aryl Halide This compoundSubstrate
Boronic Acid/Ester Phenylboronic acidCoupling Partner
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄Catalyst
Ligand PPh₃, JohnPhosStabilizes catalyst, promotes reaction
Base K₂CO₃, K₃PO₄Activates boronic acid
Solvent Toluene, DMF, n-propanol/waterReaction Medium
Temperature 65-110 °CTo drive the reaction
Atmosphere Inert (e.g., N₂, Ar)Prevents catalyst degradation

This table represents typical conditions for Suzuki-Miyaura coupling based on analogous reactions.

The reaction's success with sterically hindered substrates suggests that the 2-cyclohexylethyl group in the target molecule would be well-tolerated. nih.gov Microwave-assisted protocols have also been developed to shorten reaction times for benzylic Suzuki-Miyaura couplings. nih.gov

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. libretexts.orgwikipedia.org This reaction has largely replaced harsher classical methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org For a substrate like this compound, the aryl bromide can be coupled with a wide range of primary and secondary amines.

The catalytic cycle of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. wikipedia.orgyoutube.com

ComponentExample Reagent/ConditionPurpose
Aryl Halide This compoundSubstrate
Amine Primary or secondary aminesCoupling Partner
Palladium Catalyst Pd(OAc)₂, [Pd(crotyl)Cl]₂Catalyst
Ligand tBuBrettPhos, BippyPhosCrucial for catalytic activity
Base NaOtBu, K₃PO₄Amine deprotonation
Solvent Toluene, Dioxane, THFReaction Medium
Temperature Room temperature to 110 °CTo drive the reaction
Atmosphere Inert (e.g., N₂, Ar)Prevents catalyst degradation

This table represents typical conditions for Buchwald-Hartwig amination based on analogous reactions.

The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination to include a wide variety of amines and aryl halides, under increasingly mild conditions. wikipedia.org

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgyoutube.com For this compound, the aryl bromide can be coupled with various alkenes to introduce a vinyl group. A key feature of the Heck reaction is its excellent trans selectivity in many cases. organic-chemistry.org

The mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. While early examples often required harsh conditions, modern catalyst systems, including those with N-heterocyclic carbene (NHC) ligands or phosphine ligands, have enabled the reaction to proceed under milder conditions with a broader range of substrates. organic-chemistry.org The intramolecular version of the Heck reaction is particularly efficient for the synthesis of cyclic compounds. libretexts.org

ComponentExample Reagent/ConditionPurpose
Aryl Halide This compoundSubstrate
Alkene Styrene, acrylatesCoupling Partner
Palladium Catalyst Pd(OAc)₂, Pd/CCatalyst
Ligand PPh₃, P(o-tolyl)₃Stabilizes catalyst, improves selectivity
Base Et₃N, K₂CO₃, NaOAcNeutralizes H-X by-product
Solvent DMF, Acetonitrile (B52724), TolueneReaction Medium
Temperature 80-140 °CTo drive the reaction

This table represents typical conditions for the Heck reaction based on analogous reactions.

Recent advancements have even allowed for the Heck reaction of unactivated alkyl halides, which expands the potential transformations of related substrates. nih.gov

Beyond metal-catalyzed couplings, the bromine atoms in this compound and its analogues can potentially undergo nucleophilic substitution reactions. The reactivity of the aryl bromide versus the benzylic bromide would be highly dependent on the reaction conditions and the nature of the nucleophile.

Aromatic nucleophilic substitution (SNA_r) on the aryl bromide is generally challenging and requires either harsh conditions or the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this compound. libretexts.orgresearchgate.net The reaction typically proceeds via an addition-elimination mechanism, forming a temporary Meisenheimer complex, or through a benzyne (B1209423) intermediate under very strong basic conditions. libretexts.orgyoutube.com

In contrast, the benzylic position is more susceptible to nucleophilic substitution, particularly via an SN_2 mechanism with good nucleophiles, as seen with the analogous (2-Bromoethyl)benzene. bloomtechz.com This would involve the direct displacement of the bromide by a nucleophile.

Reaction TypeNucleophileProduct Type
SNAr (Aryl) Strong nucleophiles (e.g., -OH, -OR, -NH₂) with activating groups or harsh conditionsPhenols, ethers, anilines
SN2 (Benzylic) Good nucleophiles (e.g., CN⁻, N₃⁻, RS⁻)Nitriles, azides, thioethers

This table illustrates potential nucleophilic substitution pathways.

For this compound, selective nucleophilic substitution at the benzylic position would likely be more feasible under milder conditions compared to substitution on the aromatic ring.

Reactivity and Reaction Mechanisms of 1 Bromo 2 Cyclohexylethyl Benzene

Nucleophilic Substitution Processes at the Bromine Center

The bromine atom in (1-Bromo-2-cyclohexylethyl)benzene is situated on a secondary carbon that is also in a benzylic position, directly adjacent to the benzene (B151609) ring. This structural feature is paramount in dictating its reactivity towards nucleophiles. Benzylic halides are known to be particularly reactive in substitution reactions. libretexts.orgpearson.com

Mechanistic Investigations of Bromine Replacement

The replacement of the bromine atom in this compound can proceed through different mechanistic pathways, primarily the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. The benzylic position can stabilize an adjacent carbocation through resonance with the aromatic ring, which would favor an SN1 pathway. pearson.comkhanacademy.org In this two-step mechanism, the C-Br bond first breaks to form a relatively stable secondary benzylic carbocation intermediate, which is then attacked by a nucleophile. masterorganicchemistry.comncert.nic.in

Conversely, as a secondary halide, the compound is also susceptible to an SN2 reaction. pressbooks.pub This is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the bromide ion leaves. masterorganicchemistry.com The choice between these pathways is heavily influenced by the reaction conditions.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The existing (1-bromo-2-cyclohexylethyl) group on the ring directs the position of the incoming electrophile.

Influence of Substituents on Reactivity and Regioselectivity

The substituent attached to the benzene ring is a (1-bromo-2-cyclohexylethyl) group. For the purposes of electrophilic aromatic substitution, this is considered a substituted alkyl group.

Reactivity: Alkyl groups are electron-donating through induction, which activates the benzene ring, making it more nucleophilic and more reactive towards electrophiles than benzene itself. msu.edu

Regioselectivity: As an activating group, the alkyl substituent is an ortho-, para- director. libretexts.orgyoutube.com This means that incoming electrophiles will preferentially add to the positions ortho (adjacent) or para (opposite) to the alkyl group. This preference arises because the carbocation intermediate (the arenium ion) formed during ortho or para attack is more stabilized by resonance, including a structure where the positive charge is on the carbon bearing the alkyl group. libretexts.org However, the (1-bromo-2-cyclohexylethyl) group is sterically bulky, which can hinder the approach of the electrophile to the nearby ortho positions. msu.edu Consequently, the para-substituted product is often favored. nsf.gov

Activated and Deactivated Ring Systems in Brominated Alkylbenzenes

The benzene ring in this compound is considered an activated system due to the electron-donating nature of the alkyl substituent. msu.edu The bromine atom is on the side chain and not directly attached to the ring, so its electron-withdrawing inductive effect on the aromatic pi system is negligible. The primary influence comes from the alkyl portion of the substituent.

In contrast, if a bromine atom were directly attached to the benzene ring, it would be a deactivating group due to its electronegativity and inductive electron withdrawal. libretexts.org Halogens are an exception to the general rule, as they are deactivators but still direct incoming electrophiles to the ortho and para positions. libretexts.org

Table 2: Directing Effects in Electrophilic Aromatic Substitution

Substituent Type Example Groups Effect on Reactivity Directing Influence
Activating -R (Alkyl), -OH, -OR, -NH₂ Increases rate of reaction ortho, para libretexts.org
Deactivating (ortho, para-directing) -F, -Cl, -Br, -I Decreases rate of reaction ortho, para libretexts.org
Deactivating (meta-directing) -NO₂, -SO₃H, -CN, -C(O)R Decreases rate of reaction meta libretexts.org

Oxidation and Reduction Transformations

The this compound molecule has two primary sites for oxidation and reduction: the benzylic position on the alkyl chain and the carbon-bromine bond.

Oxidation: The carbon atom attached to the benzene ring (the benzylic position) bears a hydrogen atom. Alkylbenzenes that have at least one benzylic hydrogen are susceptible to oxidation by strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under acidic conditions. libretexts.orgpressbooks.pub This reaction typically cleaves the rest of the alkyl chain, oxidizing the benzylic carbon to a carboxylic acid group. ucalgary.cayoutube.com Therefore, vigorous oxidation of this compound would be expected to yield benzoic acid. The benzene ring itself is generally resistant to such oxidation conditions. pressbooks.pub

Reduction: The carbon-bromine bond is a site for reduction. Haloalkanes can be reduced to the corresponding alkanes through various methods.

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) in the presence of a metal catalyst can replace the bromine atom with a hydrogen atom.

Metal Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also effect the reduction of the C-Br bond to a C-H bond. organicmystery.com

Reaction with Metals: Alkyl halides react with certain active metals. For instance, reaction with magnesium metal in an ether solvent would lead to the formation of a Grignard reagent. organicmystery.comwikipedia.org Reaction with sodium metal can lead to coupling via the Wurtz reaction. organicmystery.com

Formation of Carbonyl Compounds through Oxidation

The conversion of alkyl halides, such as this compound, to carbonyl compounds represents a significant synthetic transformation. One notable method for achieving this is the Kornblum oxidation. wikipedia.org This reaction provides a pathway to convert primary and secondary alkyl halides into aldehydes and ketones, respectively.

The mechanism of the Kornblum oxidation involves the displacement of the bromide ion by a nucleophilic oxygen atom from dimethyl sulfoxide (B87167) (DMSO). wikipedia.org This initial step is a classic SN2 reaction. The resulting alkoxysulfonium salt is then treated with a base, such as triethylamine, which facilitates an elimination reaction to yield the carbonyl compound, dimethyl sulfide, and a protonated base.

For this compound, this oxidation would be expected to yield 1-cyclohexyl-2-phenylethanone. The reaction is typically effective for activated halides, and the benzylic position of the bromine in the target molecule would facilitate the initial SN2 step.

Table 1: Key Steps in the Kornblum Oxidation of this compound

StepDescriptionReactantsProducts
1Nucleophilic Substitution (SN2)This compound, DMSOAlkoxysulfonium bromide
2EliminationAlkoxysulfonium bromide, Triethylamine1-Cyclohexyl-2-phenylethanone, Dimethyl sulfide, Triethylammonium bromide

It is important to note that the efficiency of the Kornblum oxidation can be influenced by the reactivity of the alkyl halide. While bromides are generally suitable substrates, less reactive halides may require the use of additives or conversion to a more reactive species like a tosylate to proceed efficiently. wikipedia.org

Alkane Formation via Reduction Pathways

The bromine atom in this compound can be replaced by a hydrogen atom through various reduction pathways, leading to the formation of the corresponding alkane, (2-cyclohexylethyl)benzene. These reactions are fundamental in organic synthesis for the removal of halogen functional groups.

One common method involves catalytic hydrogenation. In this process, the bromoalkane is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The catalyst facilitates the cleavage of the carbon-bromine bond and the formation of a new carbon-hydrogen bond.

Another approach is through radical-mediated reduction. Reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) can effectively replace the bromine atom with a hydrogen atom via a free-radical chain mechanism.

Cycloaddition Reactions and Their Mechanistic Insights

While this compound itself is not a diene or a dipolarophile, its structural motif is related to vinylbenzenes (styrenes), which are known to participate in cycloaddition reactions. By considering a hypothetical derivative, brominated vinylbenzene, we can explore the mechanistic insights provided by modern computational chemistry into such reactions.

Molecular Electron Density Theory (MEDT) Analysis in Brominated Vinylbenzenes

Molecular Electron Density Theory (MEDT) has emerged as a powerful framework for understanding chemical reactivity, positing that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of a reaction. rsc.org In the context of cycloaddition reactions involving a hypothetical brominated vinylbenzene, MEDT would analyze the electron density distribution at the ground state of the reactants and along the reaction pathway to predict the feasibility and outcome of the reaction.

The theory utilizes concepts like the global electron density transfer (GEDT) to classify reactions as having either forward or reverse electron density flux, which helps in understanding the nucleophilic/electrophilic character of the reactants. For a brominated vinylbenzene, the electron-withdrawing nature of the bromine atom would influence the electron density of the vinyl group, thereby affecting its reactivity in cycloaddition reactions.

Regioselectivity in [3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions are a class of pericyclic reactions that are crucial for the synthesis of five-membered heterocyclic rings. libretexts.org The regioselectivity of these reactions, which determines the orientation of the reacting components in the product, is a key aspect that can be rationalized using MEDT.

In a hypothetical [3+2] cycloaddition reaction between a brominated vinylbenzene and a 1,3-dipole, the regioselectivity would be governed by the electronic and steric interactions between the reactants. Computational studies on similar systems, such as the reaction between nitrones and substituted styrenes, have shown that the analysis of the Parr functions, derived from conceptual DFT, can successfully predict the most favorable regioisomeric pathway. acs.org The presence of the bromine atom on the vinylbenzene ring would be expected to exert a significant influence on the local reactivity of the double bond, thereby directing the approach of the 1,3-dipole to form a specific regioisomer.

Stereochemical Aspects and Conformational Analysis

Stereoisomerism in (1-Bromo-2-cyclohexylethyl)benzene

The potential for stereoisomerism in an organic molecule is determined by the presence of stereocenters. A stereocenter, or chiral center, is typically a carbon atom bonded to four different groups. youtube.com

In the structure of this compound, the carbon atom at the first position of the ethyl chain (C1) is bonded to four distinct substituents:

A phenyl group (-C₆H₅)

A bromine atom (-Br)

A hydrogen atom (-H)

A cyclohexylmethyl group (-CH₂-C₆H₁₁)

Due to this arrangement, the C1 atom is a chiral center. The number of possible stereoisomers for a molecule can be estimated using the formula 2ⁿ, where 'n' is the number of chiral centers. youtube.com For this compound, with one chiral center (n=1), there are 2¹ = 2 possible stereoisomers. These two isomers are enantiomers—non-superimposable mirror images of each other—and are designated as (R)-(1-Bromo-2-cyclohexylethyl)benzene and (S)-(1-Bromo-2-cyclohexylethyl)benzene.

Influence of Steric and Electronic Characteristics on Chemical Behavior

The chemical behavior of this compound is significantly influenced by the steric and electronic properties of its constituent phenyl, cyclohexyl, and bromo groups.

Steric Effects : The cyclohexyl and phenyl groups are sterically demanding, meaning they occupy a large volume. This bulkiness hinders the approach of reagents to nearby reactive sites, influencing the regioselectivity and stereoselectivity of chemical reactions. The flexible ethyl linker allows these bulky groups to orient themselves to minimize steric strain, which dictates the molecule's preferred conformations.

Electronic Effects : The bromine atom is highly electronegative, creating a polar covalent bond with the adjacent carbon atom. This induces a partial positive charge on the carbon and a partial negative charge on the bromine, making the carbon atom an electrophilic center susceptible to nucleophilic attack. The phenyl group, with its delocalized π-electron system, can electronically influence the reactivity of the benzylic position through resonance and inductive effects.

Enantioselective Synthesis Methodologies for Chiral Analogues

The synthesis of a single, desired enantiomer of a chiral compound is a critical challenge in modern chemistry, particularly for pharmaceutical applications. Asymmetric catalysis provides a powerful tool to achieve this goal, often employing chiral catalysts to control the stereochemical outcome of a reaction. mdpi.com

While specific synthesis routes for this compound are not widely documented, analogous strategies for creating chiral centers, such as asymmetric insertion reactions, are well-established. Transition metal-catalyzed insertion reactions into carbon-hydrogen (C-H) or boron-hydrogen (B-H) bonds are advanced methods for forming carbon-carbon or carbon-boron bonds with high enantioselectivity. researchgate.net

For instance, a prominent methodology involves the use of rhodium(I) complexes with chiral diene ligands to catalyze the asymmetric insertion of carbenes into the B-H bonds of prochiral boranes. rsc.org This reaction proceeds with high yields (typically 75–90%) and excellent enantiomeric excess (90–95% ee). rsc.org A similar strategy could be envisioned for the synthesis of chiral analogues of this compound, where a chiral transition-metal catalyst guides the formation of the stereocenter at the C1 position. Another approach involves copper-catalyzed asymmetric B-H insertion reactions using chiral oxazoline (B21484) ligands to produce stable α-boryl phosphates with yields up to 97% and enantioselectivity up to 98% ee. researchgate.net These methods highlight the potential for creating complex chiral molecules through precise catalytic control.

Conformational Dynamics of Cyclohexyl and Phenyl Groups

Stacking interactions, a form of non-covalent bonding, are crucial in determining molecular conformation and intermolecular association. While traditionally associated with the interaction between two aromatic (π-π) systems, research has shown that significant stacking forces also exist between saturated and unsaturated rings. nih.govacs.org

Analysis of crystal structures and quantum mechanics calculations reveal that cyclohexyl and phenyl groups can engage in favorable stacking interactions with aromatic residues in proteins. nih.gov This finding challenges the perception that such interactions are exclusive to unsaturated rings. acs.org In some instances, cyclohexyl-phenyl stacking has been reported to be even more stabilizing than phenyl-phenyl interactions. nih.gov This has important implications for rational drug design, suggesting that replacing an aromatic ring with a saturated counterpart, like a cyclohexyl group, can be a viable strategy to improve physicochemical properties (such as increasing the fraction of sp³ hybridized atoms) without sacrificing binding affinity. nih.govacs.org

Computational studies on the dimerization energies of benzene (B151609) and cyclohexane (B81311) provide thermodynamic insight into these interactions.

Table 1: Calculated Dimerization Energies for Benzene and Cyclohexane Dimers. Data sourced from computational analysis at the CCSD(T)/cc-pVTZ level. nih.gov
Dimer PairInteraction TypeCalculated Dimerization Energy (kcal/mol)
Benzene-BenzeneHomo-dimer (Unsaturated)-2.8
Cyclohexane-CyclohexaneHomo-dimer (Saturated)-2.8
Benzene-CyclohexaneHetero-dimer-3.0

The data indicate that the stacking interaction between a benzene and a cyclohexane ring is thermodynamically slightly more favorable than the interaction between two benzene rings or two cyclohexane rings. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For (1-Bromo-2-cyclohexylethyl)benzene, both ¹H and ¹³C NMR would be employed to confirm its constitution.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum is anticipated to show a complex pattern of signals. The aromatic protons would appear in the downfield region, typically between 7.0 and 7.6 ppm, with their splitting pattern revealing the substitution on the benzene (B151609) ring. The proton attached to the same carbon as the bromine atom (the benzylic proton) would likely be a multiplet due to coupling with the adjacent methylene (B1212753) protons of the ethyl group. The cyclohexyl protons would exhibit a series of broad, overlapping multiplets in the upfield region, generally between 1.0 and 2.0 ppm.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum would provide complementary information. The carbon atoms of the benzene ring would resonate in the range of 120-145 ppm. The carbon atom bonded to the bromine would be shifted to a characteristic range. The carbons of the cyclohexyl ring and the ethyl bridge would appear in the upfield aliphatic region.

For comparison, the ¹H NMR spectrum of the related compound, 1-Bromo-4-cyclohexylbenzene, shows aromatic protons in the region of 6.8-7.5 ppm and cyclohexyl protons as a multiplet between 1.2 and 2.5 ppm. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic Protons (C₆H₅)7.0 - 7.6120 - 145
Benzylic Proton (-CH(Br)-)Multiplet40 - 60
Ethyl Protons (-CH₂-)Multiplet30 - 40
Cyclohexyl Protons (C₆H₁₁)1.0 - 2.025 - 45

Note: These are predicted ranges and actual values may vary.

Mass Spectrometry (MS) Techniques for Molecular Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₄H₁₉Br, the expected molecular weight is approximately 267.20 g/mol . bldpharm.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 266 and 268 with nearly equal intensity, which is characteristic of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. The fragmentation pattern would likely involve the loss of the bromine atom to give a fragment at m/z 187, corresponding to the (2-cyclohexylethyl)benzene cation. Further fragmentation of the cyclohexyl and ethyl groups would also be observed. For instance, the mass spectrum of the related compound (1-cyclohexylethyl)benzene shows a base peak corresponding to the loss of a methyl group. nist.gov

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for analyzing this compound. The compound would be detected using a UV detector, likely at a wavelength between 254 nm and 270 nm, corresponding to the absorbance of the benzene ring. The purity of the sample would be determined by the area percentage of the main peak in the chromatogram. Commercial suppliers of this compound indicate the availability of HPLC data to confirm purity. bldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for monitoring the progress of the reaction to synthesize this compound and for identifying any volatile impurities. The retention time of the compound in the gas chromatogram would be characteristic of its volatility and interaction with the stationary phase of the column. The coupled mass spectrometer would provide mass spectra of the eluting components, allowing for their identification. The NIST Chemistry WebBook contains GC and mass spectrometry data for related compounds such as (1-Bromoethyl)benzene, which can serve as a reference for developing GC-MS methods. nist.gov

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a crystalline solid. While there are no publicly available crystal structures for this compound itself, the technique has been used to determine the solid-state structures of numerous related brominated and functionalized benzene derivatives. These studies reveal precise bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and chemical reactivity. The analysis of crystal structures of related molecules provides a framework for understanding the likely solid-state packing and conformation of this compound, should it be obtained in a crystalline form.

Computational and Theoretical Chemistry Investigations of 1 Bromo 2 Cyclohexylethyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties of (1-Bromo-2-cyclohexylethyl)benzene. nih.govrsc.org By calculating the electron density, DFT methods can predict the molecule's geometry, stability, and electronic distribution. researchgate.netresearchgate.net For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate the influence of the bromine atom and the bulky cyclohexyl group on the phenyl ring's electronics. nih.govresearchgate.net

The optimized geometry would reveal key bond lengths and angles, highlighting potential steric strain introduced by the interaction between the cyclohexyl and phenyl groups. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO may be distributed over the C-Br bond, indicating its susceptibility to nucleophilic attack or dissociation.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable visualization tool derived from DFT calculations that maps the electrostatic potential onto the molecule's electron density surface. nih.govnih.gov This map helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net For this compound, the MEP surface would characteristically show a region of negative potential (typically colored red) above the π-system of the benzene (B151609) ring, indicating its nucleophilic character.

Conversely, a region of positive potential (typically blue) would be expected around the hydrogen atoms. Of particular interest is the area around the bromine atom. Due to the phenomenon of a "σ-hole," a region of positive electrostatic potential can exist on the outermost portion of the halogen atom, along the C-Br bond axis, making it susceptible to nucleophilic or halogen bonding interactions. acs.org The MEP analysis provides a clear rationale for the molecule's intermolecular interaction patterns and reactive sites. acs.org

Hypothetical MEP Surface Values for this compound

Molecular Region Predicted Electrostatic Potential (kcal/mol) Implication
Phenyl Ring (π-face) -15 to -25 Nucleophilic character, site for electrophilic attack
Bromine Atom (σ-hole) +10 to +20 Electrophilic character, site for halogen bonding
Cyclohexyl Hydrogens +5 to +15 Weakly electrophilic

Quantum Theory of Atoms in Molecules (QTAIM) Studies

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule to define atoms and the chemical bonds between them. nih.govresearchgate.net This analysis is based on the topology of the electron density, identifying critical points where the gradient of the density is zero. nih.gov For this compound, QTAIM analysis would be employed to characterize the nature of its intramolecular interactions.

By analyzing the properties at the bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), one can classify interactions as either shared-shell (covalent) or closed-shell (like ionic bonds, hydrogen bonds, or van der Waals interactions). researchgate.net In this molecule, QTAIM would be particularly insightful for analyzing weak non-covalent interactions, such as potential C-H···π interactions between the ethyl bridge or cyclohexyl ring and the phenyl ring, which can influence the molecule's preferred conformation.

Hypothetical QTAIM Parameters for Selected Interactions in this compound

Interaction Electron Density (ρ) at BCP (a.u.) Laplacian of Electron Density (∇²ρ) at BCP (a.u.) Nature of Interaction
C-Br Bond ~0.150 > 0 Polar Covalent
C-C (Phenyl) ~0.300 < 0 Covalent

Noncovalent Interaction (NCI) Plot Analysis

Noncovalent Interaction (NCI) plot analysis is a visualization technique that highlights regions of non-covalent interactions in real space. acs.orgresearchgate.net Based on the electron density and its reduced density gradient (RDG), NCI plots can distinguish between stabilizing hydrogen bonds, weaker van der Waals interactions, and destabilizing steric clashes. youtube.com

Reaction Pathway and Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the potential reaction pathways and elucidating the mechanisms of reactions involving this compound.

Potential Energy Surface (PES) Mapping for Reaction Dynamics

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. wayne.edunih.gov By mapping the PES for a reaction, chemists can identify the minimum energy pathways from reactants to products, including transition states and intermediates. csbsju.eduresearchgate.net For this compound, a PES could be constructed for reactions such as an elimination reaction to form a styrenic derivative.

The surface would map the energy changes as the C-Br bond and a C-H bond on the adjacent carbon are broken. The highest point on the minimum energy path between the reactant and product valleys corresponds to the transition state, the energy of which determines the reaction's activation energy. The shape of the PES provides detailed insights into the reaction dynamics and whether the mechanism is concerted or stepwise. csbsju.edu

Studies on Brominated Alkyl Radical Reactions

Computational studies can effectively model the behavior of radical species that may form from this compound. researchgate.net Homolytic cleavage of the C-Br bond, for instance, by light or heat, would generate a secondary alkyl radical. acs.org The stability and subsequent reactions of this radical can be investigated computationally.

DFT calculations can determine the spin density distribution in the radical, identifying the location of the unpaired electron. Reaction pathway modeling can then be used to explore potential radical reactions, such as hydrogen abstraction from a solvent molecule or addition to an alkene. youtube.comacs.org These studies are critical for understanding potential degradation pathways or the use of this compound as a radical initiator or in radical-mediated synthesis.

Hypothetical Activation Energies for Radical Reactions

Reaction Type Reactant System Calculated Activation Energy (kcal/mol) Implication
C-Br Homolysis This compound 65-75 High energy required for radical formation
Hydrogen Abstraction (1-Bromo-2-cyclohexylethyl) radical + Toluene 10-15 Favorable reaction pathway

Steric and Electronic Effects on Reactivity: A Computational Perspective

The reactivity of this compound is fundamentally governed by the interplay of steric and electronic factors originating from its constituent cyclohexyl, ethyl-bridge, phenyl, and bromo substituents. Computational chemistry provides a powerful lens through which to dissect these effects, offering insights into the molecule's conformational preferences and its behavior in chemical reactions.

Electronically, the bromine atom, being highly electronegative, polarizes the C1-Br bond, creating a partial positive charge on the carbon atom and making it an electrophilic center. The phenyl group, with its π-electron system, can influence the electronic environment through inductive and resonance effects. The precise nature of this electronic influence—whether electron-donating or electron-withdrawing—depends on the reaction mechanism and the conformation of the molecule.

Ab initio calculations, which are based on the fundamental principles of quantum mechanics, and Molecular Mechanics (MM), which employs classical physics models, are the primary tools for investigating the structural and energetic properties of molecules like this compound.

Ab Initio Methods: These methods solve the Schrödinger equation for a given molecular system, providing highly accurate information about electron distribution, molecular orbital energies, and electrostatic potentials. For a molecule of this size, Density Functional Theory (DFT) would be a common and effective ab initio approach. DFT calculations could be used to determine key electronic properties that dictate reactivity.

Molecular Mechanics (MM): MM methods offer a computationally less intensive approach, making them suitable for exploring the conformational landscape of flexible molecules. An MM analysis would involve using a force field to calculate the potential energy of different spatial arrangements of the atoms. This is particularly useful for identifying the most stable conformers of this compound, which arise from the rotation around the C-C bonds of the ethyl bridge and the orientation of the cyclohexyl and phenyl groups.

While specific research on this compound is not available, data from related compounds can provide illustrative examples of the types of information these computational methods yield.

Table 1: Representative Computed Properties from Public Databases for Structurally Related Compounds

This table presents computed data for compounds structurally related to this compound. These values are sourced from publicly available chemical databases and are generated using computational methods. They serve as an illustration of the type of data that would be obtained from a specific computational study on the target molecule.

Property(1-Bromo-2-cyclohexyl)benzene(2-Cyclohexylethyl)benzene1-Bromo-2-phenylethane
Molecular Formula C12H15BrC14H20C8H9Br
Molecular Weight 239.15 g/mol 188.31 g/mol 185.06 g/mol
XLogP3 5.14.93.2
Hydrogen Bond Donor Count 000
Hydrogen Bond Acceptor Count 000
Rotatable Bond Count 132
Topological Polar Surface Area 0 Ų0 Ų0 Ų

Data sourced from PubChem and NIST WebBook. Note that these are not for the target compound.

Applications As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Role in Pharmaceutical Synthesis

While specific examples of pharmaceuticals derived directly from (1-Bromo-2-cyclohexylethyl)benzene are not prominent in available literature, the compound serves as a potential intermediate in the synthesis of biologically active molecules. bldpharm.comnih.govnih.gov The general class of bromoalkylbenzene derivatives is recognized for its utility as intermediates for pharmaceuticals. google.com The introduction of a cyclohexyl group can be a key feature in drug design, as it can influence the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target.

The synthesis of complex bioactive natural products and their analogs often relies on key building blocks that can be elaborated into the final structure. nih.gov A compound like this compound could potentially be used to introduce the cyclohexylethylphenyl fragment into a larger, more complex molecule with therapeutic potential. The presence of the bromine atom allows for further chemical modifications, such as cross-coupling reactions, to build molecular complexity. nih.gov

Utility in Agrochemical Development

Similar to the pharmaceutical sector, the development of new agrochemicals, such as herbicides, insecticides, and fungicides, often involves the synthesis of novel organic molecules. Bromoalkylbenzene derivatives are noted as useful intermediates in the agrochemical industry. google.com The lipophilic nature of the cyclohexyl group can be advantageous for agrochemicals, potentially enhancing their ability to penetrate the waxy cuticles of plants or the exoskeletons of insects. The core structure of this compound could be modified through reactions at the bromine position to create a library of compounds for screening for agrochemical activity.

Contribution to Specialty Chemicals and Advanced Materials Production

The synthesis of specialty chemicals and advanced materials often requires building blocks with specific functionalities. This compound is listed as a material building block for material science applications, including the synthesis of organic light-emitting diode (OLED) materials, polymers, and other advanced materials. nih.gov The bromine atom can be converted into other functional groups or used as a site for polymerization. For instance, through reactions like Suzuki or Heck coupling, the aryl bromide can be linked to other aromatic units to create conjugated polymers with interesting electronic and optical properties. scielo.br The cyclohexyl group can impart desirable physical properties to polymers, such as increased thermal stability and altered solubility.

Versatility in Introducing Bromine and Cyclohexyl Moieties

The primary synthetic value of this compound lies in its ability to introduce both a bromine atom and a cyclohexylethylphenyl group into a target molecule. The bromine atom is a particularly versatile functional group in organic synthesis. It can be readily transformed into a variety of other functionalities. For example, it can be converted into an organometallic reagent, such as a Grignard reagent, by reaction with magnesium. nih.gov This Grignard reagent can then react with a wide range of electrophiles to form new carbon-carbon bonds.

Furthermore, the bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govscielo.br These reactions are powerful tools for the construction of complex molecular architectures. The Suzuki-Miyaura coupling, for instance, is widely used for the formation of biaryl structures, which are common motifs in pharmaceuticals and functional materials. scielo.br

The cyclohexyl moiety is a non-polar, bulky group that can significantly influence the steric and electronic properties of a molecule. In medicinal chemistry, the introduction of a cyclohexyl group can be used to fill hydrophobic pockets in enzyme active sites or receptors. In materials science, it can disrupt crystal packing and influence the morphology of thin films.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1339191-70-6C₁₄H₁₉Br267.20 fishersci.ca
1-Bromo-2-cyclohexylbenzene (B1337486)59734-92-8C₁₂H₁₅Br239.16 sigmaaldrich.com
1-Bromo-2-cyclohexylethane1647-26-3C₈H₁₅Br191.11
1-Bromo-3-(2-cyclohexylethyl)benzene148594779-8C₁₄H₁₉Br267.20

Research on Analogues and Derivatives of 1 Bromo 2 Cyclohexylethyl Benzene

Structure-Reactivity Relationships in Related Brominated Aryl- and Cyclohexyl-Substituted Ethanes

The reactivity of brominated aryl- and cyclohexyl-substituted ethanes, such as (1-Bromo-2-cyclohexylethyl)benzene, is fundamentally dictated by the stability of the intermediates formed during chemical reactions. The position of the bromine atom is critical; in this case, it is at a benzylic position, meaning it is directly attached to a carbon atom which is, in turn, bonded to a benzene (B151609) ring. This specific arrangement significantly influences the compound's reactivity.

The benzylic position is known to be particularly reactive due to the ability of the adjacent benzene ring to stabilize intermediates like carbocations, radicals, or carbanions through resonance. libretexts.org For instance, in an S(_N)1 reaction, the rate-determining step is the formation of a carbocation. A benzylic carbocation is stabilized as the positive charge can be delocalized over the entire aromatic ring through its π-electron system. youtube.com This enhanced stability lowers the activation energy for its formation, making S(_N)1 reactions more favorable at the benzylic position compared to a non-benzylic secondary carbon. libretexts.org

Similarly, in radical reactions, the formation of a benzylic radical is favored because the unpaired electron can also be delocalized into the benzene ring, leading to a more stable radical intermediate. libretexts.org This principle is exploited in selective bromination reactions using reagents like N-bromosuccinimide (NBS) in the presence of light or peroxides, which preferentially introduce a bromine atom at the benzylic position. libretexts.org

The presence of the cyclohexyl group on the adjacent carbon introduces significant steric bulk. This steric hindrance can influence the reaction pathway. In nucleophilic substitution reactions, a bulky substituent near the reaction center can hinder the approach of the nucleophile. This is particularly relevant for S(_N)2 reactions, which proceed through a crowded pentacoordinate transition state. Therefore, the bulky cyclohexyl group would be expected to slow down the rate of an S(_N)2 reaction at the benzylic carbon.

The competition between substitution (S(_N)1/S(_N)2) and elimination (E1/E2) reactions is a key aspect of the reactivity of these compounds. The outcome is influenced by factors such as the strength of the base/nucleophile, the solvent, and the temperature. pressbooks.pub For a secondary benzylic bromide like this compound, both substitution and elimination pathways are possible. The use of a strong, bulky base would favor an E2 elimination, while a weak nucleophile in a polar protic solvent would favor an S(_N)1/E1 pathway. libretexts.org

A study on the rates of elimination of substituted 2-phenylethyl bromides provides insight into the electronic effects of substituents on the benzene ring. acs.org While this study does not include a cyclohexyl group, it demonstrates that electron-withdrawing groups on the phenyl ring increase the rate of E2 elimination by increasing the acidity of the β-hydrogens. Conversely, electron-donating groups decrease the rate. The phenyl group itself is generally considered to be inductively withdrawing due to the higher electronegativity of its sp² hybridized carbons. acs.orgnih.govwikipedia.org

A hypothetical comparison of the reactivity of related structures is presented in the table below, based on established principles of organic chemistry.

CompoundPredicted Major Reaction Pathway (with strong, non-bulky base)Relative Rate of Elimination (Qualitative)Rationale
This compoundE2-The secondary benzylic position allows for both substitution and elimination. A strong base favors E2.
1-Bromo-2-phenylethaneS(_N)2/E2Slower than benzylic analoguePrimary halide, less sterically hindered than the target compound, but lacks benzylic stabilization at the bromine-bearing carbon.
(1-Bromo-1-cyclohexylethyl)benzeneS(_N)1/E1-Tertiary benzylic halide, readily forms a stable carbocation.

This table is generated based on established chemical principles and does not represent experimentally measured data for these specific compounds.

Synthesis and Reactivity of Fluorinated Analogues

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Research into the synthesis and reactivity of fluorinated analogues of this compound is driven by the potential for creating novel compounds with unique characteristics.

The synthesis of fluorinated analogues can be approached in several ways. One common method for introducing fluorine is through nucleophilic substitution of a corresponding alcohol or halide. For instance, the synthesis of a fluorinated analogue could potentially be achieved by reacting a precursor alcohol with a fluorinating agent. A recent study described a method for nucleophilic fluorine substitution of various alkylbromides, including tertiary benzyl (B1604629) bromides, using Et(_3)N·3HF. nih.govrsc.org This suggests a possible route to fluorinated derivatives from brominated precursors. Another established method is the Schiemann reaction, which is used to prepare aryl fluorides from arylamines, and has been modified to produce compounds like 1-bromo-2-fluorobenzene. orgsyn.org

The reactivity of fluorinated analogues would be significantly different from their brominated counterparts. The carbon-fluorine bond is much stronger than the carbon-bromine bond, making fluoride (B91410) a much poorer leaving group in nucleophilic substitution and elimination reactions. Consequently, reactions that rely on the cleavage of the carbon-halogen bond would be considerably slower for the fluorinated analogues.

Conversely, the high electronegativity of fluorine would exert a strong electron-withdrawing inductive effect. This would increase the acidity of any adjacent C-H bonds, potentially accelerating elimination reactions where deprotonation is the rate-determining step.

A hypothetical comparison of the reactivity of a brominated versus a fluorinated analogue is presented below.

CompoundC-X Bond Strength (kJ/mol)Leaving Group AbilityPredicted Reactivity in S(_N)1/E1Predicted Reactivity in E2 (with strong base)
This compound~285GoodModerate to HighModerate to High
(1-Fluoro-2-cyclohexylethyl)benzene~485Very PoorVery LowPotentially higher than bromo-analogue due to increased C-H acidity, but overall rate likely slow due to poor leaving group ability.

This table contains estimated values and qualitative predictions based on general chemical principles.

Exploration of Various Alkyl and Cyclic Alkyl Substituents on Brominated Benzenes

The nature of the alkyl or cyclic alkyl substituent on a brominated benzene can have a profound impact on its reactivity, primarily through steric and electronic effects.

Steric Effects: The size and shape of the substituent can influence the rate and regioselectivity of reactions. libretexts.org Bulky substituents, such as a cyclohexyl or tert-butyl group, can hinder the approach of reagents to the bromine atom or to adjacent positions on the benzene ring. This steric hindrance is particularly significant in reactions that involve a crowded transition state, such as S(_N)2 reactions. For electrophilic aromatic substitution reactions on the benzene ring, bulky alkyl groups can direct incoming electrophiles to the less hindered para position.

Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. acs.org This effect arises from the polarization of the sigma bond between the alkyl group and the benzene ring. This electron-donating nature can activate the benzene ring towards electrophilic aromatic substitution, making it more reactive than benzene itself. The table below presents a qualitative comparison of the electronic and steric effects of different alkyl and cycloalkyl substituents.

SubstituentInductive EffectSteric Hindrance
MethylWeakly Electron-DonatingLow
EthylWeakly Electron-DonatingModerate
IsopropylModerately Electron-DonatingHigh
tert-ButylModerately Electron-DonatingVery High
CyclohexylModerately Electron-DonatingHigh

This table provides a qualitative assessment based on established chemical principles.

The presence of a cyclohexyl group, as in this compound, introduces a significant steric presence that will undoubtedly influence its reactivity profile in comparison to less bulky analogues. The interplay between the electronic nature of the phenyl group and the steric demands of the cyclohexyl group makes this and related molecules interesting subjects for further reactivity studies.

Conclusion and Future Research Directions

Summary of Current Research Landscape for (1-Bromo-2-cyclohexylethyl)benzene

The limited available data on related compounds can, however, provide some inferential understanding. For instance, information on compounds like 1-bromo-2-cyclohexylbenzene (B1337486) and ethylbenzene (B125841) can offer clues into the potential physical and chemical properties of the target molecule.

Table 1: Physicochemical Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-Bromo-2-cyclohexylbenzene59734-92-8C12H15Br239.16
Ethylbenzene100-41-4C8H10106.17

This table presents data for related compounds to provide context due to the lack of specific data for this compound.

Identified Gaps and Opportunities for Future Academic Inquiry

The absence of dedicated research on this compound presents a clear and significant gap in the chemical literature. This gap, however, can be viewed as a landscape of opportunities for academic inquiry. The primary areas where research is needed include:

Synthesis and Characterization: There is a pressing need to develop and optimize a reliable synthetic route to this compound. Following a successful synthesis, comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential to confirm its structure and purity.

Reactivity Studies: The reactivity of this compound is entirely unexplored. Investigations into its behavior in various chemical reactions, such as nucleophilic substitution at the benzylic position or reactions involving the aromatic ring, could reveal interesting and potentially useful chemical transformations.

Physicochemical Properties: Fundamental physicochemical properties, including melting point, boiling point, solubility, and spectroscopic data, are currently unknown. Determining these properties is a crucial first step in understanding the compound's behavior and potential applications.

Potential Applications: Given that related compounds like cyclohexylbenzene (B7769038) are used as solvents and in the production of polymers specialchem.com, it is conceivable that this compound could possess similar or unique applications. Research into its potential use as a building block in organic synthesis, as a functional material, or in medicinal chemistry is warranted.

Potential for Novel Synthetic Methodologies and Reactivity Patterns

While direct synthetic methods for this compound are not documented, plausible routes can be proposed based on established organic chemistry principles and existing literature on related compounds.

A promising approach for the synthesis of 1-bromoalkylbenzenes involves a two-step process. google.com The first step is a Grignard reaction between a suitable benzyl (B1604629) halide and a cyclohexylalkyl magnesium halide. The resulting phenylalkene derivative can then be reacted with hydrogen bromide to yield the target 1-bromoalkylbenzene. google.com

Proposed Synthetic Route:

Grignard Reaction: Reaction of a 2-cyclohexylvinylmagnesium bromide with a suitable brominating agent or a related coupling strategy.

Hydrobromination: Anti-Markovnikov addition of hydrogen bromide to a styrenyl precursor, potentially initiated by radicals, to install the bromine at the desired position.

The reactivity of the ethylbenzene side chain often involves radical bromination, which selectively occurs at the benzylic position due to the resonance stabilization of the resulting radical. youtube.com This suggests that the ethyl group in this compound would be susceptible to similar transformations, allowing for further functionalization.

Furthermore, the field of C-H bond functionalization offers a modern and efficient approach to synthesizing complex molecules. beilstein-journals.org Future research could explore the direct, selective functionalization of a suitable ethylcyclohexylbenzene precursor to introduce the bromo group, potentially offering a more atom-economical and sustainable synthetic route.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Bromo-2-cyclohexylethyl)benzene, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : Cross-coupling reactions (e.g., Suzuki-Miyaura) using brominated precursors and cyclohexyl-containing boronic acids are common. Steric hindrance from the cyclohexyl group necessitates careful control of catalysts (e.g., Pd(PPh₃)₄) and reaction temperatures to avoid byproducts. For example, describes a similar synthesis of 1-Bromo-2-(2-methylallyl)benzene via palladium-catalyzed coupling, achieving 81% yield under controlled conditions . Solvent polarity and base selection (e.g., K₂CO₃ vs. Cs₂CO₃) can further modulate regioselectivity.

Q. How can NMR spectroscopy distinguish structural isomers of this compound?

  • Methodological Answer : ¹H and ¹³C NMR are critical for identifying positional isomers. The cyclohexyl group’s equatorial/axial protons and the ethyl-benzene coupling (e.g., vicinal coupling constants, J = 6–8 Hz) provide distinct splitting patterns. highlights NMR assignments for a brominated benzene derivative, where allylic protons and aromatic splitting confirm regiochemistry . DEPT-135 and HSQC experiments further resolve overlapping signals in crowded spectra.

Q. What crystallographic tools are recommended for resolving the 3D structure of this compound?

  • Methodological Answer : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. emphasizes SHELX’s robustness in handling twinned data and high-resolution structures . ORTEP-3 ( ) provides graphical interfaces for visualizing thermal ellipsoids and validating bond angles/distances . For sterically crowded molecules like this compound, twin refinement and anisotropic displacement parameters improve accuracy.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. The bromine’s leaving-group ability is influenced by the cyclohexyl group’s electron-donating/withdrawing effects. ’s PubChem data on fluorinated bromobenzenes suggests halogen-specific reactivity trends, which can be extrapolated via computational workflows . Solvent effects (e.g., PCM models) and steric maps (using software like GaussView) refine predictions.

Q. What strategies resolve contradictions in reported biological activity data for halogenated aromatic compounds?

  • Methodological Answer : Longitudinal studies (e.g., ’s panel design) track time-dependent effects, distinguishing short-term efficacy from long-term toxicity . For this compound, dose-response assays (MTT, apoptosis markers) combined with structural analogs (’s bioactive derivatives) identify structure-activity relationships (SARs) . Meta-analyses of conflicting data should account for assay variability (e.g., cell lines, incubation times) using tools like PRISMA guidelines.

Q. How does the cyclohexyl group’s conformation affect the compound’s supramolecular interactions in materials science?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals packing motifs (e.g., π-stacking vs. halogen bonding). ’s SHELX refinements and ’s ORTEP visualizations are critical for analyzing intermolecular distances . Molecular dynamics simulations (e.g., GROMACS) model bulk behavior, correlating cyclohexyl flexibility (chair vs. boat conformers) with thermal stability or solubility in polymer matrices.

Q. What are the challenges in scaling up enantioselective syntheses of chiral brominated derivatives?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral ligands like BINAP) must overcome racemization at elevated temperatures. ’s deuterated analogs suggest isotopic labeling to track stereochemical integrity . Continuous-flow reactors improve heat/mass transfer for scalable enantioselective Suzuki couplings. Process analytical technology (PAT) monitors ee% via inline Raman spectroscopy.

Data Analysis & Contradiction Management

Q. How to address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Purity assays (HPLC, GC-MS) identify contaminants (e.g., residual solvents from ’s catalog entries) . Interlaboratory comparisons using standardized protocols (e.g., IUPAC guidelines) minimize instrumental variability. For spectral conflicts, database cross-referencing (PubChem, ) validates peak assignments .

Q. What statistical approaches validate mechanistic hypotheses in reaction optimization studies?

  • Methodological Answer : Design of Experiments (DoE, e.g., Box-Behnken) quantifies factor interactions (temperature, catalyst loading). ’s structural equation modeling (SEM) links effort-exertion variables to outcomes, adaptable for kinetic studies . Bootstrap resampling () assesses parameter uncertainty in rate-law derivations .

Tables for Quick Reference

Property Technique Key Reference
RegioselectivitySuzuki-Miyaura Coupling
Stereochemical Analysis¹H/¹³C NMR, SCXRD
Reactivity PredictionDFT Calculations
Biological ActivitySAR Studies, Dose-Response Assays

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